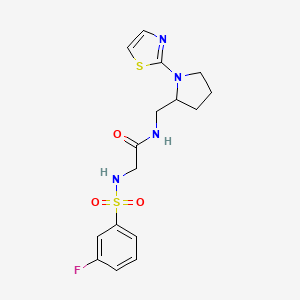

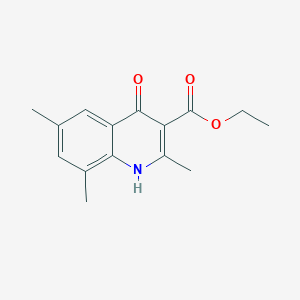

![molecular formula C13H14ClF3N2O2 B2571280 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate CAS No. 321430-31-3](/img/structure/B2571280.png)

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate, commonly referred to as 1-CTPPA, is a synthetic compound that has been used for a variety of scientific research applications. It is a versatile molecule that can be used in a variety of laboratory experiments due to its relatively low toxicity and high solubility in aqueous solutions. In addition, 1-CTPPA has been used in a variety of biochemical and physiological studies due to its ability to interact with a variety of proteins and enzymes.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For example, a related compound, 8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[4,5]cyclohepta[2,1-b]pyridine, was crystallized from ethyl acetate, showcasing its structural features without strong hydrogen bonds despite containing a secondary NH group, a typical hydrogen-bond donor (Bhatt & Desiraju, 2006).

Synthetic Chemistry

The compound is involved in synthetic chemistry processes. For example, its derivatives have been synthesized and converted into substituted pyridines (Prostakov et al., 1970).

Pharmacological Research

In pharmacological research, similar compounds have been utilized for various purposes:

- A study developed a sensitive and specific assay for a novel dopamine D4 receptor antagonist using a derivative of this compound (Chavez-Eng et al., 1997).

- Another study explored the synthesis of CF3-containing spiro[indene-2,3′-piperidine] derivatives, where a derivative of this compound played a key role (Dai et al., 2012).

Neuroleptic Research

The compound has been used in the development of noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists, providing insights into the structural requirements for such pharmacological activity (Perregaard et al., 1992).

Cancer Treatment

Research on an Aurora kinase inhibitor included a structurally similar compound, indicating its potential in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Development of Aminopyrroles

The compound's derivatives have been used in the development of aminopyrroles, expanding the range of synthetic options in organic chemistry (Khlebnikov et al., 2018).

Glycine Transporter Inhibitor

A study identified a structurally related compound as a potent and orally available glycine transporter 1 inhibitor, which is significant in neuroscience research (Yamamoto et al., 2016).

GLP-1 Receptor Agonists

A novel skeleton of this compound's derivatives was identified as a potential glucagon-like peptide 1 receptor activator, which can be significant in diabetes treatment (Gong et al., 2011).

Synthesis of Bacteriochlorins

A new molecular design incorporating a spiro-piperidine unit in bacteriochlorins, using a derivative of this compound, enables tailoring of their spectral properties, useful in photodynamic therapy (Reddy et al., 2013).

properties

IUPAC Name |

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3N2O2/c1-8(20)21-10-2-4-19(5-3-10)12-11(14)6-9(7-18-12)13(15,16)17/h6-7,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAKUDWTZKSNFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2571197.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2571199.png)

![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2571208.png)

![(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide](/img/structure/B2571211.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571220.png)